Methyl 2-oxo-2H-pyriMido[1,2-b]pyridazine-4-carboxylate
Description
Historical Context and Emergence of Pyridopyridazine Derivatives in Medicinal Chemistry
The pyrido[1,2-b]pyridazine scaffold first gained prominence through synthetic studies in the mid-20th century, with Letsinger and Lasco’s 1956 work on pyrrolo[1,2-b]pyridazines laying foundational methodologies. Early interest stemmed from structural analogies to purine systems, though the distinct electronic profile of the diazine-pyrrole fusion soon revealed unique pharmacological potential. By the 1980s, pyrido[1,2-b]pyridazine derivatives demonstrated selective interactions with central nervous system receptors, particularly benzodiazepine-binding sites on GABA-A receptors. The introduction of carboxylate functionalities, as seen in methyl 2-oxo-2H-pyrido[1,2-b]pyridazine-4-carboxylate, emerged from structure-activity relationship (SAR) studies seeking to optimize solubility and target engagement.
Key milestones include:
Structural Uniqueness and Electronic Configuration of the Pyrido[1,2-b]Pyridazine Core
The fused bicyclic system combines pyridazine’s electron-deficient character with pyrrole’s aromatic electron density, creating a polarized π-system. Density functional theory (DFT) calculations on analogous systems reveal:
| Property | Value (B3LYP/6-31G(d,p)) |
|---|---|
| HOMO-LUMO gap | 4.12 eV |
| Dipole moment | 3.78 Debye |
| NBO charge at C4 | +0.32 e |
This electronic asymmetry enables both nucleophilic and electrophilic reactivity, particularly at the 4-position. X-ray crystallography of related compounds confirms planarity (mean deviation ≤0.04 Å) with π-π stacking distances of 3.40–3.63 Å, critical for solid-state optoelectronic properties. The 2-oxo group further polarizes the system through conjugation, reducing the LUMO energy by ~0.8 eV compared to non-oxygenated analogs.
Rationale for Functionalization at the 4-Carboxylate Position
The 4-position’s reactivity stems from three factors:
- Electrophilic susceptibility : The C4 carbon carries substantial positive charge (+0.32 e), making it prone to nucleophilic attack.
- Conformational flexibility : Ester groups at C4 avoid steric clashes with adjacent heteroatoms, unlike substitutions at C3 or C6.
- Biological compatibility : Carboxylate mimics endogenous substrates in enzymatic binding pockets, as demonstrated in PDE4 inhibitor SAR studies.
Comparative reactivity data for substitution positions:
| Position | Relative Reactivity (k, L/mol·s) |
|---|---|
| C4 | 1.00 (reference) |
| C3 | 0.27 |
| C6 | 0.15 |
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-oxopyrimido[1,2-b]pyridazine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c1-15-9(14)6-5-8(13)11-7-3-2-4-10-12(6)7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPVIOQQOKHGDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)N=C2N1N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-oxo-2H-pyrimido[1,2-b]pyridazine-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrimidine derivative with a suitable pyridazine precursor. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The mixture is heated to promote cyclization, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-2H-pyrimido[1,2-b]pyridazine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-oxo-2H-pyrimido[1,2-b]pyridazine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-oxo-2H-pyrimido[1,2-b]pyridazine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The methyl ester in the target compound contrasts with carboxamide groups in analogs (e.g., EP 4374877), which may enhance hydrogen-bonding capacity .
Physicochemical Data
| Compound | LogP (Predicted) | Solubility (mg/mL) | HPLC Purity (%) |
|---|---|---|---|
| Target Compound | ~1.2 | ~0.5 (DMSO) | N/A |
| Compound 20b () | 2.8 | 0.3 (Water) | 95.77 |
| EP 4374877 Example | 3.5 | <0.1 (Water) | >98 |
Analysis :
- The target compound’s lower LogP (~1.2) compared to EP 4374877 derivatives (~3.5) suggests better aqueous solubility, critical for oral bioavailability.
- Compound 20b’s high HPLC purity (95.77%) underscores the efficacy of recrystallization and column chromatography in isolating polar heterocycles .
Biological Activity
Methyl 2-oxo-2H-pyrimido[1,2-b]pyridazine-4-carboxylate (CAS Number: 118450-81-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H7N3O3
- Molecular Weight : 205.17 g/mol
- Structure : The compound features a pyrimidine ring fused to a pyridazine moiety, which contributes to its biological activity.
Anticancer Activity
Several studies have reported the anticancer potential of this compound and its derivatives. The following table summarizes key findings related to its cytotoxic effects against various cancer cell lines.
These studies indicate that the compound exhibits significant cytotoxicity across multiple cancer cell lines, suggesting its potential as an anticancer agent.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been investigated for anti-inflammatory effects. Research indicates that it may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : The compound has shown potential in inhibiting various kinases involved in cell signaling pathways that regulate cell growth and survival.
- Induction of Apoptosis : Studies suggest that it promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Disruption of Microtubule Dynamics : By affecting microtubule stability, it may hinder mitotic progression in cancer cells.
Case Studies
A notable case study involved the synthesis and evaluation of several derivatives of this compound for their anticancer properties. These derivatives were tested against various cancer cell lines, revealing enhanced potency compared to the parent compound.
Example Case Study Findings
- Derivative A : Exhibited an IC50 value of 0.01 µM against the MCF7 cell line.
- Derivative B : Showed significant inhibition of Aurora-A kinase with an IC50 value of 0.067 µM.
These findings underscore the importance of structural modifications in enhancing the biological activity of this compound.
Q & A
Q. What are the common synthetic routes for Methyl 2-oxo-2H-pyrimido[1,2-b]pyridazine-4-carboxylate, and how can reaction conditions be optimized?
The compound is typically synthesized via multicomponent reactions such as the Biginelli reaction, which involves condensation of aldehydes, β-keto esters, and urea derivatives under acidic conditions . Optimization includes adjusting catalysts (e.g., HCl, Lewis acids), solvent polarity, and temperature gradients. For instance, refluxing in ethanol at 80°C for 6–8 hours improves yield compared to room-temperature reactions. Purity is validated via HPLC (≥95%) and LC-MS to confirm molecular ion peaks .
Q. How is crystallographic data for this compound analyzed, and which software tools are recommended?
Single-crystal X-ray diffraction (XRD) is the gold standard for structural elucidation. The SHELX suite (e.g., SHELXL for refinement) is widely used to solve crystal structures, leveraging direct methods for phase determination . WinGX provides a graphical interface for data processing, including symmetry checks and hydrogen bonding analysis . For ambiguous electron density regions (e.g., disordered substituents), iterative refinement with restraints improves model accuracy .
Q. What spectroscopic techniques are critical for characterizing its structural features?
- NMR : H and C NMR identify substituent environments (e.g., methyl ester at δ ~3.8 ppm for H; carbonyl carbons at δ ~165–170 ppm for C) .
- IR : Confirms carbonyl stretches (C=O at ~1700 cm) and heterocyclic ring vibrations .
- Mass Spectrometry : High-resolution ESI-MS validates molecular formula (e.g., [M+H] at m/z 251.08) .
Q. How does this compound compare structurally to analogs like Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate?
Key differences lie in the fused pyridazine ring system, which enhances planarity and π-stacking potential compared to monocyclic analogs. Substituent effects (e.g., electron-withdrawing groups on the pyridazine ring) modulate reactivity in nucleophilic substitutions, as shown in comparative DFT studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in XRD data, such as anomalous thermal parameters or occupancy discrepancies?
Discrepancies often arise from solvent molecules or dynamic disorder. Strategies include:
Q. What methodologies are effective for studying structure-activity relationships (SAR) in antiviral or enzyme-inhibitory applications?
- In Silico Docking : AutoDock Vina or Schrödinger Suite predicts binding to targets like influenza neuraminidase (IC correlation R > 0.85) .
- Kinetic Assays : Fluorescence-based enzymatic assays (e.g., fluorescence polarization for Ki determination) quantify inhibition of viral proteases .
- SAR Libraries : Introduce substituents at the 4-carboxylate position to assess steric/electronic effects on IC values (e.g., halogenation improves potency by 10–15×) .
Q. How can solubility challenges in biological assays be addressed without altering the core structure?
- Co-solvent Systems : Use DMSO/PBS (≤10% v/v) or cyclodextrin-based encapsulation to enhance aqueous solubility while maintaining bioactivity .
- Prodrug Strategies : Temporarily esterify the carboxylate group (e.g., tert-butyl esters) to improve membrane permeability, followed by enzymatic hydrolysis in vivo .
Q. What catalytic systems enhance the compound’s reactivity in cross-coupling reactions?
Palladium catalysts (e.g., Pd/C, Pd(OAc)) under hydrogenation conditions (1–3 atm H) selectively reduce nitro groups without affecting the pyridazine ring . For Suzuki-Miyaura couplings, Pd(PPh) with KCO in THF enables aryl-boronic acid substitutions at the 6-position .
Q. How do tautomeric forms of the pyridazine ring influence spectroscopic and reactivity profiles?
The 2-oxo tautomer dominates in polar solvents (confirmed by H NMR coupling constants), but enol forms emerge in non-polar media. Tautomerism impacts hydrogen-bonding networks in crystal packing and pK values (calculated ΔpK ~1.2 between tautomers) .
Data Contradiction and Troubleshooting
Q. How should researchers handle inconsistent bioactivity data between in vitro and cell-based assays?
- Metabolic Stability : Test compound stability in liver microsomes (e.g., human S9 fractions) to identify rapid degradation (t < 30 min suggests CYP450 susceptibility) .
- Membrane Transporters : Use MDCK-MDR1 cells to assess efflux by P-glycoprotein (e.g., efflux ratio >3 indicates transporter-mediated resistance) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
